molecular formula C6H11NO2 B3092286 (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 122663-19-8

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B3092286
CAS No.: 122663-19-8
M. Wt: 129.16 g/mol
InChI Key: OHTBSHGXEXCIOI-YFKPBYRVSA-N
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Description

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral compound belonging to the class of 2-pyrrolidinones. This compound is characterized by a five-membered lactam ring with a hydroxymethyl group at the 5-position and a methyl group at the 1-position. It is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one typically involves starting from chiral precursors such as S-pyroglutamic acid. The synthetic design allows for the insertion of various substituents at positions 1 and 5 of the 2-pyrrolidinone ring. The reaction conditions are generally mild to retain the stereochemistry of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of protecting groups to prevent unwanted side reactions and the application of catalytic hydrogenation for specific functional group transformations .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the chiral centers .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its pharmacological properties, such as anticonvulsant and neuroprotective effects.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1-pyrrolidine acetamide (piracetam): Known for its neuroprotective effects.

    1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one (doxapram): Used for respiratory failure.

Uniqueness

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both hydroxymethyl and methyl groups on the pyrrolidinone ring. This structural uniqueness contributes to its distinct biological and pharmacological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBSHGXEXCIOI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122663-19-8
Record name (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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